Sitagliptin impurity 79
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically requires a fluorinating agent and a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of Sitagliptin impurity 79 is managed through stringent quality control processes. High-performance liquid chromatography (HPLC) is commonly used to monitor and quantify the impurity levels during the synthesis of Sitagliptin .
Chemical Reactions Analysis
Types of Reactions: Sitagliptin impurity 79 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Sitagliptin impurity 79 has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Vildagliptin impurity V2: Another impurity found in the synthesis of Vildagliptin, a medication similar to Sitagliptin.
Sitagliptin impurity S1 and S2: Other impurities formed during the synthesis of Sitagliptin.
Comparison: Sitagliptin impurity 79 is unique due to its specific chemical structure and the conditions under which it is formed. Compared to other impurities like Vildagliptin impurity V2, this compound may have different chemical reactivity and biological effects .
Properties
Molecular Formula |
C24H23F6N5O2 |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
(3R)-3-[[(1S)-2-hydroxy-1-phenylethyl]amino]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one |
InChI |
InChI=1S/C24H23F6N5O2/c25-17-11-19(27)18(26)9-15(17)8-16(31-20(13-36)14-4-2-1-3-5-14)10-22(37)34-6-7-35-21(12-34)32-33-23(35)24(28,29)30/h1-5,9,11,16,20,31,36H,6-8,10,12-13H2/t16-,20-/m1/s1 |
InChI Key |
HWYDBEVIJSLSSI-OXQOHEQNSA-N |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N[C@H](CO)C4=CC=CC=C4 |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CO)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.